

An In-depth Technical Guide to the Physical Properties of Anhydrous Dextrose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydroglucose

Cat. No.: B10753087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous dextrose (D-glucose), a monosaccharide and essential carbohydrate, is a highly purified crystalline form of glucose that is devoid of water molecules.^[1] Widely utilized in the pharmaceutical, food, and biotechnology industries, its physical properties are critical to its functionality as an excipient, a primary energy source in cell culture media, and a therapeutic agent.^{[1][2]} This technical guide provides a comprehensive overview of the core physical properties of anhydrous dextrose, complete with detailed experimental protocols and structured data for easy reference.

Molecular and Structural Data

Anhydrous dextrose is the water-free form of D-(+)-glucopyranose.^[3] Its molecular and structural characteristics are fundamental to its physical and chemical behavior.

Property	Value	Reference
Chemical Name	D-(+)-Glucose, anhydrous	[4]
Synonyms	Anhydrous D-glucose, Dextrosol, Corn sugar, Grape sugar	[4]
CAS Number	50-99-7	[4] [5]
Molecular Formula	C ₆ H ₁₂ O ₆	[1] [5]
Molecular Weight	180.16 g/mol	[4] [6] [7]
Appearance	White, crystalline powder or granules; colorless crystals	[1] [4] [8]
Odor	Odorless	[4] [8]
Taste	Sweet	[8]

Thermodynamic Properties

The thermodynamic properties of anhydrous dextrose are crucial for its processing and stability, particularly in applications involving heat.

Property	Value	Reference
Melting Point	146 °C - 152 °C	[5] [6] [9]
Boiling Point	232.96°C (rough estimate)	[6]
Specific Rotation	+52.5° to +53.3°	[10] [11]
pH (0.5 M aqueous solution)	5.9	[4]
pH (20% w/v aqueous solution)	3.5-5.5	[12]

Solubility Profile

The solubility of anhydrous dextrose in various solvents is a key factor in its application in liquid formulations and as a fermentation substrate.

Solvent	Solubility	Reference
Water	Freely soluble; 1 g in 1.1 ml at 25°C	[4][13]
Ethanol	Sparingly soluble	[5][9]
Methanol	Highly soluble	[5]
Hot Glacial Acetic Acid	Highly soluble	[5]
Pyridine	Highly soluble	[5]
Ether	Sparingly soluble	[5]
Acetone	Sparingly soluble	[5]

Crystal and Powder Properties

The particulate and bulk properties of anhydrous dextrose powder are critical for handling, processing, and formulation development, especially in solid dosage forms.

Property	Value	Reference
True Density	1.54 g/cm ³	[5][12]
Bulk Density (granular)	1.3–1.4 g/cm ³	[3]
Tapped Density (granular)	1.1-1.2 g/cm ³	[3]
Hygroscopicity	Mildly hygroscopic; absorbs significant moisture at 25°C and relative humidity >85% to form the monohydrate.[1][12]	

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of anhydrous dextrose can be determined using a capillary melting point apparatus.

- Sample Preparation: A small amount of the dry anhydrous dextrose powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the powder at the bottom.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For accurate results, the heating rate should be slow near the expected melting point.

Determination of Bulk Density and Tapped Density

Methodology: These properties are determined by measuring the volume of a known mass of powder.

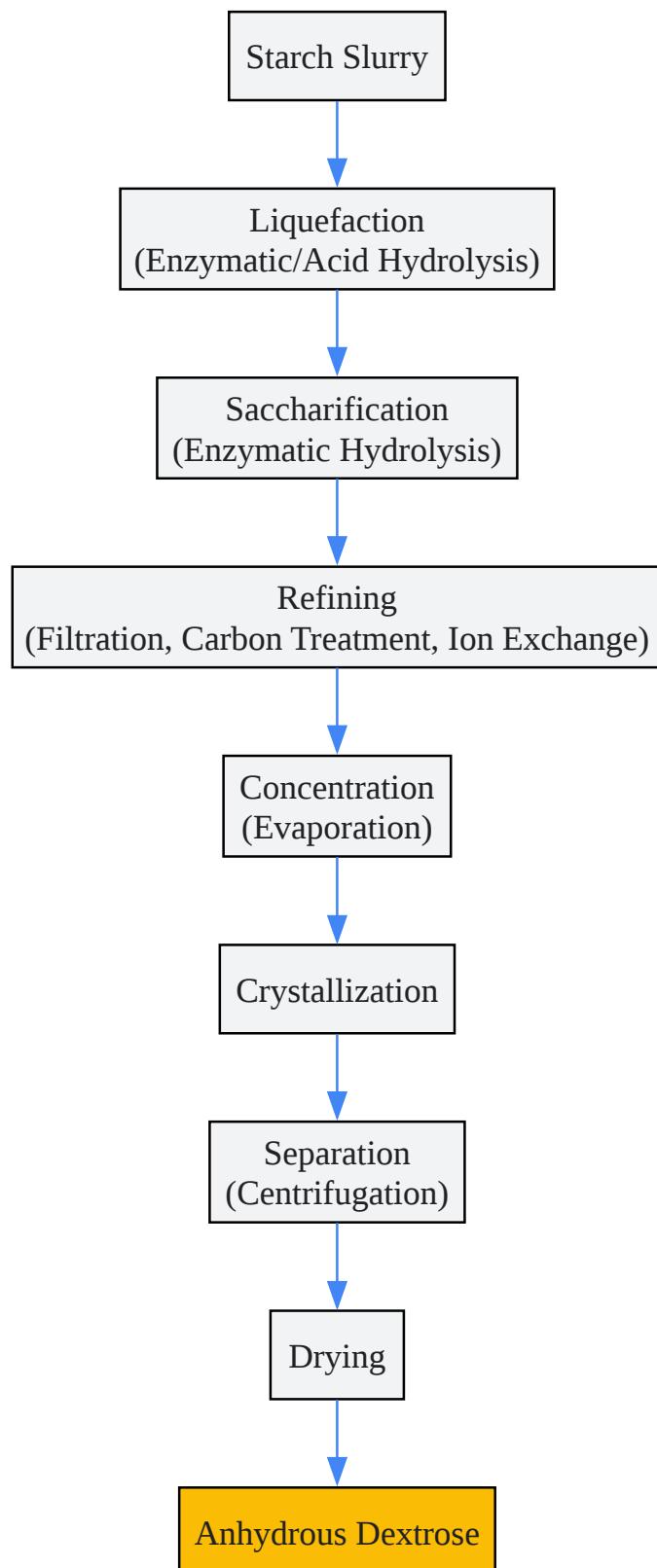
- Bulk Density (Poured Density):
 - A known mass of anhydrous dextrose powder is gently poured into a graduated cylinder.
 - The volume occupied by the powder is recorded.
 - Bulk density is calculated as the mass of the powder divided by the unsettled volume.[\[6\]](#)
- Tapped Density:
 - The graduated cylinder containing the powder from the bulk density measurement is subjected to a fixed number of mechanical taps using a tapped density tester.
 - The volume of the powder is recorded after tapping until a constant volume is achieved.
 - Tapped density is calculated as the mass of the powder divided by the final tapped volume.[\[6\]](#)

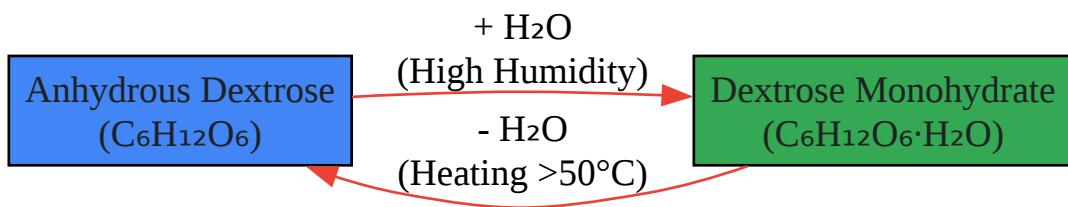
Determination of Specific Rotation

Methodology: A polarimeter is used to measure the optical rotation of a solution of anhydrous dextrose.

- Solution Preparation: A solution of anhydrous dextrose of a known concentration is prepared in deionized water.
- Polarimeter Measurement: The polarimeter tube is filled with the prepared solution. The optical rotation of the solution is measured at a specific wavelength of light (typically the sodium D-line at 589 nm) and a controlled temperature.
- Calculation: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation
 - l is the path length of the polarimeter tube in decimeters
 - c is the concentration of the solution in g/mL

Hygroscopicity Testing


Methodology: The moisture absorption of anhydrous dextrose is evaluated under controlled humidity and temperature conditions.


- Sample Preparation: A pre-weighed sample of anhydrous dextrose is placed in an open container.
- Controlled Environment: The sample is stored in a desiccator or a humidity chamber maintained at a specific relative humidity (e.g., 80%) and temperature (e.g., 25°C).
- Weight Measurement: The weight of the sample is measured at regular intervals until a constant weight is achieved.
- Calculation: The percentage of moisture absorbed is calculated based on the initial and final weights of the sample.

Visualizations

Manufacturing Process of Anhydrous Dextrose

The following diagram illustrates the general manufacturing process of anhydrous dextrose from starch.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digicollections.net](#) [digicollections.net]
- 2. [phy.ncu.edu.tw](#) [phy.ncu.edu.tw]
- 3. [phexcom.com](#) [phexcom.com]
- 4. [gea.com](#) [gea.com]
- 5. [usp.org](#) [usp.org]
- 6. [pharmastate.academy](#) [pharmastate.academy]
- 7. [college.agrilife.org](#) [college.agrilife.org]
- 8. [shodex.com](#) [shodex.com]
- 9. [pharmasop.in](#) [pharmasop.in]
- 10. [uspbpep.com](#) [uspbpep.com]
- 11. [Glucose Anhydrous or Dextrose Anhydrous BP Ph Eur Manufacturers](#) [anmol.org]
- 12. [mhlw.go.jp](#) [mhlw.go.jp]
- 13. [spectrumchemical.com](#) [spectrumchemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Anhydrous Dextrose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10753087#physical-properties-of-anhydrous-dextrose\]](https://www.benchchem.com/product/b10753087#physical-properties-of-anhydrous-dextrose)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com